molecular formula C17H19N5O2S B11028137 (E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine

(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine

Cat. No.: B11028137
M. Wt: 357.4 g/mol
InChI Key: NQNCPWUETCRUPI-ZHACJKMWSA-N
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Description

N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]VINYL}AMINE is a complex organic compound with a unique structure that includes a pyrazolo[5,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]VINYL}AMINE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the methylsulfonyl and phenyl groups. The final step involves the addition of the N,N-dimethylamino group via a vinyl linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]VINYL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]VINYL}AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]VINYL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[5,1-c][1,2,4]triazine derivatives with different substituents. Examples include:

  • N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]ETHYL}AMINE
  • N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]PROPYL}AMINE

Uniqueness

The uniqueness of N,N-DIMETHYL-N-{2-[7-METHYL-3-(METHYLSULFONYL)-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL]VINYL}AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-(7-methyl-3-methylsulfonyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl)ethenamine

InChI

InChI=1S/C17H19N5O2S/c1-12-15(13-8-6-5-7-9-13)16-18-19-17(25(4,23)24)14(22(16)20-12)10-11-21(2)3/h5-11H,1-4H3/b11-10+

InChI Key

NQNCPWUETCRUPI-ZHACJKMWSA-N

Isomeric SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)S(=O)(=O)C)/C=C/N(C)C

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)S(=O)(=O)C)C=CN(C)C

Origin of Product

United States

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